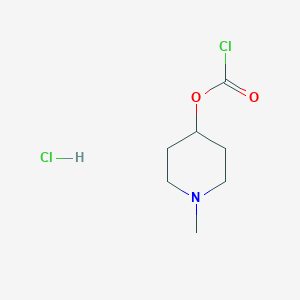

1-Methylpiperidin-4-yl chloroformate hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. Its prevalence stems from a combination of conformational stability and the ability to engage in a variety of chemical transformations. Piperidine derivatives are fundamental building blocks in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas. Their incorporation into molecular frameworks can significantly influence a compound's pharmacological profile, including its solubility, bioavailability, and binding affinity to biological targets. The nitrogen atom within the piperidine ring provides a locus for basicity and a handle for further functionalization, allowing chemists to modulate the properties of the molecule with precision.

Role of Chloroformates as Reactive Intermediates and Synthetic Reagents

Chloroformates, with the general structure ROC(O)Cl, are esters of chloroformic acid. These compounds are highly valued in organic synthesis as versatile and reactive intermediates. Their reactivity is analogous to that of acyl chlorides, making them excellent electrophiles for a variety of nucleophilic substitution reactions. One of the most common applications of chloroformates is in the formation of carbamates through reaction with primary or secondary amines. This reaction is a cornerstone of protecting group chemistry, with reagents like benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) being instrumental in peptide synthesis. Furthermore, chloroformates react with alcohols to form carbonate esters and with carboxylic acids to generate mixed anhydrides, highlighting their broad utility as carbonylating agents. The high reactivity of the chloroformate group allows for efficient bond formation under relatively mild conditions.

Structural Context and Rationale for Research on 1-Methylpiperidin-4-yl Chloroformate Hydrochloride

This compound integrates the key features of both piperidine scaffolds and chloroformate reagents into a single, synthetically useful molecule. The 1-methylpiperidine (B42303) moiety provides a stable, non-aromatic core that can impart desirable pharmacokinetic properties to a larger molecule. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The strategic placement of the chloroformate group at the 4-position of the piperidine ring creates a powerful synthetic handle. This allows for the direct linkage of the 1-methylpiperidin-4-yloxycarbonyl unit to a wide range of nucleophiles, such as amines, alcohols, and phenols. This capability is particularly valuable in the synthesis of novel carbamates and carbonates that incorporate the 1-methylpiperidine scaffold. The rationale for research into this compound lies in its potential to serve as a readily available building block for the efficient construction of more complex molecules with potential applications in drug discovery and materials science. By providing a pre-functionalized piperidine ring, it streamlines synthetic routes and facilitates the exploration of structure-activity relationships in various chemical contexts.

While detailed, peer-reviewed research specifically documenting the synthesis and reactivity of this compound is not extensively available in the public domain, its synthesis can be inferred from established chemical principles. The most probable synthetic route involves the reaction of 1-methylpiperidin-4-ol (B91101) with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene, in an inert solvent. The resulting chloroformate would then be treated with hydrochloric acid to yield the stable hydrochloride salt. A patent for the synthesis of the analogous compound, 1-chloroformyl-4-methylpiperazine hydrochloride, describes a similar process using di(trichloromethyl) carbonate as the phosgene source. google.com

The primary application of this compound is as a chemical intermediate. For instance, it can react with a primary or secondary amine to form a carbamate (B1207046) linkage, thereby introducing the 1-methylpiperidine moiety into a new molecule. This is a common strategy in the synthesis of pharmaceutical candidates.

Below are some key properties of this compound:

| Property | Value |

| CAS Number | 127595-09-9 |

| Molecular Formula | C₇H₁₂ClNO₂·HCl |

| Molecular Weight | 214.09 g/mol |

| Melting Point | 152-153 °C |

| Physical Form | Powder |

| Solubility | Data not readily available |

| Spectroscopic Data | Data not readily available in public domain |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) carbonochloridate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2.ClH/c1-9-4-2-6(3-5-9)11-7(8)10;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCFDWQVTGBPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127595-09-9 | |

| Record name | 1-methylpiperidin-4-yl chloroformate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Aspects of 1 Methylpiperidin 4 Yl Chloroformate Hydrochloride

N-Dealkylation Strategies Utilizing Piperidine (B6355638) Chloroformates

One of the most significant applications of chloroformate esters is in the N-dealkylation of tertiary amines, a critical transformation in pharmaceutical synthesis, particularly in the chemistry of alkaloids. researchgate.netnih.gov This process converts a tertiary amine into a secondary amine by removing one of its N-alkyl or N-benzyl groups. nih.govresearchgate.net

The N-dealkylation of a tertiary cyclic amine, such as one containing an N-methyl or N-benzyl group, with a chloroformate reagent like 1-Methylpiperidin-4-yl chloroformate hydrochloride follows a mechanism analogous to the von Braun reaction. researchgate.netresearchgate.net

The process can be described in two main stages:

Carbamate (B1207046) Formation: The tertiary amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a quaternary ammonium (B1175870) salt intermediate. This unstable intermediate then undergoes cleavage. The chloride ion attacks one of the N-alkyl groups (e.g., methyl or benzyl), resulting in the formation of a carbamate and an alkyl chloride (e.g., methyl chloride or benzyl (B1604629) chloride). nih.govresearchgate.net

Carbamate Hydrolysis: The resulting carbamate intermediate is then hydrolyzed under acidic or basic conditions to yield the secondary amine, along with byproducts derived from the chloroformate moiety. nih.gov

The choice of chloroformate reagent can influence the ease of this second step. For instance, carbamates formed from 2,2,2-trichloroethyl chloroformate can be cleaved under mild conditions using zinc dust. nih.gov

Table 2: Common Chloroformate Reagents in N-Dealkylation

| Chloroformate Reagent | Typical Application | Cleavage Condition of Carbamate | Reference |

|---|---|---|---|

| Phenyl Chloroformate | N-demethylation of alkaloids | Vigorous hydrolysis (e.g., KOH) | nih.govorganic-chemistry.org |

| Ethyl Chloroformate | N-debenzylation, N-demethylation | Hydrolysis | acs.org |

| Methyl Chloroformate | N-demethylation of opiates | Easier purification than phenol (B47542) byproduct | nih.gov |

| α-Chloroethyl Chloroformate | N-demethylation of tertiary amines | Mild; dissolution in methanol | nih.gov |

| Vinyl Chloroformate | N-dealkylation of tertiary amines | Acidic hydrolysis | nih.gov |

| 2,2,2-Trichloroethyl Chloroformate | N-demethylation of tropanes, opiates | Zinc dust in acid/alcohol | nih.gov |

When a tertiary amine possesses different types of N-substituents, the chloroformate reagent can exhibit selectivity in which group is cleaved. The regioselectivity of this cleavage is a crucial aspect of its synthetic utility. acs.org Generally, the ease of cleavage of the N-alkyl group follows the order of the stability of the corresponding carbocation or the susceptibility of the alkyl group to Sₙ2 attack by the chloride ion.

The observed order of preferential cleavage is typically: Benzyl, Allyl > Isopropyl > Methyl researchgate.net

N-Debenzylation and N-Deallylation: Benzyl and allyl groups are cleaved with high preference. This is because the transition state for their removal is stabilized by resonance, and benzyl chloride and allyl chloride are excellent leaving groups. researchgate.netresearchgate.net

N-Demethylation: The N-methyl group is commonly removed in alkaloid chemistry. While less reactive than a benzyl group, its small size allows for efficient reaction, and its removal is often synthetically desirable. nih.govresearchgate.netorganic-chemistry.org

Ring Opening: In certain strained cyclic amines, ring opening can compete with the removal of an N-alkyl group, although N-dealkylation is usually the preferred pathway. nih.gov

This selectivity allows for the strategic deprotection of polyfunctional amines, making chloroformates, including this compound, powerful tools in synthetic organic chemistry. researchgate.net

Influence of Ring Strain and Substituent Effects on Dealkylation Efficacy

The efficacy of N-dealkylation using chloroformate reagents is significantly influenced by the structural characteristics of the tertiary amine, particularly the nature of the N-alkyl substituents and the strain within the heterocyclic ring system. nih.gov The reaction of a tertiary amine with a chloroformate, such as this compound, generally proceeds through a quaternary ammonium intermediate. nih.gov The subsequent step, cleavage of a carbon-nitrogen bond, is competitive, and its outcome is dictated by both steric and electronic factors.

Substituent effects play a crucial role in determining the reaction pathway. For instance, in the reaction of chloroformates with N-alkyl pyrrolidines, the pathway is highly dependent on the substituent on the nitrogen atom. nih.gov Studies have shown that N-methyl and N-ethyl pyrrolidines predominantly undergo a ring-opening reaction to form 4-chlorobutyl carbamates, whereas N-benzyl pyrrolidines favor the dealkylation pathway. nih.gov Computational calculations have supported these experimental findings, indicating that the energy difference between the transition states for ring-opening versus dealkylation governs the product formation. nih.gov

Ring strain also impacts the reactivity and the preferred reaction pathway. A comparative study of aza-heterocycles of varying ring sizes (aziridines, azetidines, pyrrolidines, and piperidines) revealed that only N-alkyl pyrrolidines exhibit competitive ring-opening and dealkylation pathways when treated with chloroformates. nih.gov In contrast, piperidine systems, which are less strained than pyrrolidines, typically favor N-dealkylation over ring-opening. nih.gov While the removal of a methyl group attached to the ring nitrogen is generally preferred to ring opening in cyclic amines, the inherent strain in the five-membered pyrrolidine (B122466) ring makes it more susceptible to cleavage under certain conditions. nih.govnih.gov

Reactivity in Heterocyclic Ring Transformations

Chloroformates are valuable reagents in the synthesis and transformation of heterocyclic systems. A notable application is the novel synthesis of 1,4-dihydropyridine (B1200194) derivatives through the reaction of organocuprate reagents with pyridine (B92270) in the presence of a chloroformate, such as methyl chloroformate. cdnsciencepub.comcdnsciencepub.com This method provides a convenient route to 4-substituted 1,4-dihydropyridines, which are important structural motifs in medicinal chemistry. cdnsciencepub.comnih.gov

The reaction involves the treatment of a lithium dialkyl- or diarylcuprate with pyridine and a chloroformate. cdnsciencepub.comcdnsciencepub.com This process leads to the formation of 1-carbomethoxy-4-alkyl (or aryl)-1,4-dihydropyridines in good yields. cdnsciencepub.com A smaller amount of the corresponding 1,2-dihydropyridine isomer is also typically formed. cdnsciencepub.com This methodology is significant because traditional methods involving alkyl- or aryllithium reagents often result primarily in 1,2-addition products. cdnsciencepub.com The use of the cuprate (B13416276) in conjunction with the chloroformate electrophile redirects the regioselectivity of the addition to favor the 1,4-adduct. cdnsciencepub.comcdnsciencepub.com

Table 1: Synthesis of 1,4-Dihydropyridine Derivatives Using Lithium Dialkylcuprates and Methyl Chloroformate

| Entry | R in LiR₂Cu | Product (R') | Yield of 1,4-DHP (%) | Ratio of 1,4-DHP to 1,2-DHP |

| 1 | Methyl | Methyl | 75 | ~99:1 |

| 2 | n-Butyl | n-Butyl | 86 | ~98:2 |

| 3 | Phenyl | Phenyl | 81 | ~89:11 |

| 4 | Vinyl | Vinyl | 71 | ~95:5 |

Data adapted from research on reactions of cuprate reagents with pyridine in the presence of chloroformate. cdnsciencepub.com

The reaction of chloroformates with N-alkyl heterocycles does not always result in simple dealkylation. Under specific conditions, particularly with strained ring systems, ring-opening pathways can become dominant. Research has demonstrated that N-alkyl pyrrolidines can undergo selective ring-opening when treated with chloroformates, yielding 4-chlorobutyl carbamate derivatives. nih.gov These products are valuable 1,4-bifunctional compounds. nih.gov

This ring-opening reaction is competitive with N-dealkylation and is highly sensitive to the nature of the N-alkyl group. nih.gov For example, N-methyl and N-ethyl pyrrolidines favor the ring-opening pathway, while an N-benzyl group directs the reaction towards dealkylation. nih.gov This selectivity suggests a mechanistic pathway where the stability of the departing carbocation (or the transition state leading to it) plays a key role. The piperidine ring, being more stable and less strained, does not typically undergo this type of ring-opening with chloroformates and instead follows the expected dealkylation route. nih.govnih.gov Chloroformate-mediated ring cleavage has also been explored as a strategy to create novel molecular scaffolds from more complex natural products like indole (B1671886) alkaloids. nih.gov

Other Carbonylative Transformations and Derivatizations

This compound, like other chloroformates, is a potent acylating agent used for various carbonylative transformations and derivatizations. A primary application is the derivatization of primary and secondary amines to form stable carbamate linkages. nih.govresearchgate.net This reaction is fundamental in synthetic organic chemistry and is also widely used in analytical chemistry for pre-column or post-column derivatization in chromatography. researchgate.netnih.gov

The derivatization serves multiple purposes: it can protect an amine group during a multi-step synthesis, modify the polarity and volatility of a molecule for chromatographic analysis, or introduce a chromophore or fluorophore for enhanced detection. nih.gov The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and formation of the carbamate. nih.gov This transformation is a key step in the synthesis of numerous pharmaceutical compounds where modification of an amine is required. researchgate.netresearchgate.net

Applications of 1 Methylpiperidin 4 Yl Chloroformate Hydrochloride in Complex Organic Synthesis

As a Key Building Block for Advanced Nitrogen Heterocycles

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. nih.govsigmaaldrich.com 1-Methylpiperidin-4-yl chloroformate hydrochloride provides a direct and efficient means of introducing this valuable N-heterocyclic fragment into molecules. Its utility as a building block is demonstrated in the synthesis of diverse and complex nitrogen-containing compounds. sigmaaldrich.commsesupplies.com

The primary application of this compound lies in its reaction with nucleophiles, such as amines and alcohols, to form stable carbamate (B1207046) and urea linkages. The chloroformate group is highly reactive, facilitating the efficient coupling with primary and secondary amines to yield substituted ureas, or with alcohols to form carbamates. This reactivity is fundamental to its role as a molecular building block.

This carbamoylation reaction is a cornerstone in the synthesis of biologically active molecules. For instance, piperidine and piperazine (B1678402) ureas have been instrumental in developing highly selective inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov Similarly, the synthesis of piperidin-4-yl-carbamates is a key step in creating building blocks for various active pharmaceutical ingredients, including JAK inhibitors and serotonin receptor agents. researchgate.net The general transformation involves the reaction of the chloroformate with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Table 1: Examples of Carbamate and Urea Synthesis

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Significance |

|---|---|---|---|

| 1-Methylpiperidin-4-yl chloroformate | Secondary Amine | Piperidine Carbamate | Core structure in enzyme inhibitors nih.gov |

| 1-Methylpiperidin-4-yl chloroformate | Primary Amine | Piperidine Urea | Key intermediates for pharmaceuticals |

| 4-Nitrophenylchloroformate | Diphenyl(piperidin-4-yl)methanol | Piperidine Carbamate | Synthesis of endocannabinoid hydrolase inhibitors nih.gov |

A mild and efficient method for synthesizing ureas and carbamates has been developed using carbamic acids derived from the reaction of amines and carbon dioxide, which can then be further reacted to form the desired products. nih.gov

The initial product of the chloroformate reaction, typically a carbamate or urea, is often an intermediate in a longer, multi-step synthetic pathway. These sequences are designed to build complex molecules with precisely functionalized piperidine cores. syrris.jp For example, a synthetic route might begin with the formation of a piperidine carbamate, followed by several subsequent reactions to modify other parts of the molecule, ultimately leading to a complex target such as a Factor Xa antagonist. google.com

In one documented sequence, a Boc-protected piperidine was subjected to a three-step procedure:

Removal of the Boc protecting group and elimination of a hydroxyl group using trifluoroacetic acid (TFA).

Saturation of the resulting olefin via hydrogenation with a Palladium on carbon (Pd/C) catalyst.

Carbamoylation using a chloroformate to yield the final functionalized piperidine carbamate. nih.gov

These multi-step processes highlight the compound's role as an early-stage building block, where the piperidine moiety is installed before further molecular complexity is introduced. syrris.jp The ability to link individual reactions into continuous sequences represents a modern and efficient paradigm for molecular assembly. syrris.jp

The utility of piperidine-based building blocks extends to the construction of highly complex and three-dimensional spiro and polycyclic systems. While direct use of this compound in this context is specific, the synthesis of related piperidine structures demonstrates the importance of this scaffold in creating such architectures. For instance, spiro-isoquinolino piperidine derivatives have been synthesized as nitric oxide-releasing phosphodiesterase 5 (PDE5) inhibitors. nih.gov The synthesis of these complex scaffolds often involves multi-step sequences where a piperidine ring is a central component, which is later cyclized to form the final spiro architecture. nih.gov

Stereoselective Synthesis with Chloroformate Intermediates

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical goal in modern organic synthesis, particularly in the pharmaceutical industry where a drug's efficacy is often dependent on a single stereoisomer. researchgate.net Chloroformate intermediates can play a role in reaction sequences where stereocontrol is essential.

The synthesis of piperidine rings with multiple stereocenters is a significant synthetic challenge. nih.govnih.gov While many methods exist, they can be complicated or result in poor diastereoselectivity. nih.gov The chloroformate group itself does not typically direct stereochemistry, but it is used to install the piperidine moiety within molecules that undergo subsequent stereoselective transformations. For example, N-chloroformyl imidazolidinone derivatives, which are structurally related to piperidine chloroformates, can be converted into enolates that undergo highly diastereoselective alkylation reactions. nih.gov This demonstrates how a chloroformyl group can be part of a reagent used in a formal [3+3] reaction sequence to produce enantioenriched six-membered lactam rings. nih.gov The development of stereoselective aza-Prins cyclizations to construct enantioenriched piperidines is an area of active research. nih.gov

One of the most reliable strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to bias the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. This approach is often optimal for various key synthetic transformations and continues to play an important role in drug discovery and development. researchgate.net

In the context of piperidine synthesis, chiral auxiliaries are a key strategy for producing the desired stereoisomer. wikipedia.org Although direct asymmetric catalysis is advancing, auxiliary-controlled reactions remain a robust method for synthesizing enantiomerically pure drugs. researchgate.net For example, the construction of enantioenriched piperidines through methods like the aza-Prins cyclization has been accomplished in some cases through the use of chiral auxiliary groups. nih.gov The chloroformate can be used to attach the piperidine scaffold to a molecule containing a chiral auxiliary, which then directs the stereochemistry of a subsequent ring-forming or functionalization step.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrophenylchloroformate |

| Diphenyl(piperidin-4-yl)methanol |

| Fatty Acid Amide Hydrolase (FAAH) |

| Trifluoroacetic acid (TFA) |

| N-chloroformyl imidazolidinone |

| Ethyl Chloroformate |

Development of Novel Synthetic Pathways to N-Substituted Piperidine Scaffolds

This compound serves as a specialized reagent in the construction of N-substituted piperidine scaffolds, which are crucial components in a wide array of biologically active molecules and pharmaceutical agents. Its utility lies in its ability to introduce the 1-methylpiperidin-4-yloxycarbonyl group onto various nitrogen-containing substrates, thereby creating complex carbamate structures. This function, while based on the established reactivity of chloroformates, is applied to generate novel molecules with potential therapeutic applications.

The primary reaction involving this reagent is the formation of a carbamate linkage through nucleophilic acyl substitution. When reacted with a primary or secondary amine, the chloroformate group undergoes substitution by the amine's nitrogen atom, resulting in the formation of a stable N-C(O)-O bond. The hydrochloride salt form of the reagent necessitates the use of a base to neutralize the HCl and liberate the reactive chloroformate. This process allows for the covalent linking of the 1-methylpiperidine (B42303) moiety to another molecular scaffold, a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and target binding affinity.

The development of synthetic pathways utilizing this reagent focuses on its efficient coupling with diverse and often complex amine-containing molecules. Research in this area explores optimal reaction conditions, including the choice of solvent, base, and temperature, to maximize yield and purity, especially when working with multifunctional substrates. While the fundamental chemistry of chloroformates is well-understood, the novelty in these pathways arises from the specific molecular architectures being synthesized and the unique properties imparted by the 1-methylpiperidin-4-yl group.

For instance, the reaction can be generalized as follows:

Substrate: A molecule (R-NH₂) containing a primary or secondary amine.

Reagent: this compound.

Conditions: An organic solvent (e.g., dichloromethane (B109758), tetrahydrofuran) and a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine).

Product: An N-substituted piperidine derivative where the substituent is linked via a carbamate bridge (R-NH-C(O)-O-(4-piperidinyl)-1-methyl).

| Substrate Type | General Reaction Scheme | Resulting Scaffold | Significance in Synthesis |

|---|---|---|---|

| Primary Amines (R-NH₂) | R-NH₂ + Cl(CO)O-Pip-Me → R-NH(CO)O-Pip-Me | N-Alkyl/Aryl-N'-(1-methylpiperidin-4-yl) carbamate | Creates a stable linkage to introduce the piperidine moiety onto a core structure. |

| Secondary Amines (R₂NH) | R₂NH + Cl(CO)O-Pip-Me → R₂N(CO)O-Pip-Me | N,N-Disubstituted-N'-(1-methylpiperidin-4-yl) carbamate | Allows for the incorporation of the piperidine group into more complex, sterically hindered environments. |

| Amino Acids | H₂N-CHR-COOH + Cl(CO)O-Pip-Me → (Pip-Me)-O(CO)NH-CHR-COOH | N-Piperidinyl-oxycarbonyl Amino Acid | Functions as a protecting group for the amine functionality of amino acids or as a building block for peptidomimetics. |

The application of this compound thus provides a direct and reliable method for elaborating molecular complexity, enabling the synthesis of novel N-substituted piperidine scaffolds that are otherwise difficult to access.

Advanced Studies and Future Research Directions

Computational and Theoretical Investigations

Computational chemistry offers powerful tools to model molecular behavior, providing insights that are often difficult to obtain through experimentation alone. For 1-Methylpiperidin-4-yl chloroformate hydrochloride, theoretical studies are crucial for a deeper understanding of its reactivity and structural dynamics.

While the general mechanism of chloroformate reactions with nucleophiles is understood, detailed computational studies on specific derivatives like this compound are lacking. Future research using Density Functional Theory (DFT) and ab initio methods could illuminate the precise pathways of its reactions. Such studies would focus on mapping the potential energy surface for its reactions with various nucleophiles (e.g., amines, alcohols) to identify transition states and reaction intermediates. This would allow for a quantitative understanding of activation energies, which govern reaction rates.

For instance, a theoretical investigation could compare the stepwise versus concerted mechanisms for the formation of carbamates. Key parameters to be calculated would include the Gibbs free energy of activation (ΔG‡) and reaction energies (ΔE).

Table 1: Hypothetical Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Nucleophile | Calculated ΔG‡ (kcal/mol) | Rate-Determining Step |

|---|---|---|---|

| Stepwise (via tetrahedral intermediate) | Aniline | 18.5 | Formation of intermediate |

| Concerted (direct displacement) | Aniline | 25.2 | Nucleophilic attack |

| Stepwise (via tetrahedral intermediate) | Methanol | 22.1 | Formation of intermediate |

| Concerted (direct displacement) | Methanol | 28.9 | Nucleophilic attack |

Note: Data is illustrative and represents a potential outcome of future DFT studies.

Computational models can predict the reactivity of this compound towards different nucleophilic sites in a complex molecule. Molecular orbital calculations, such as analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its electrophilic nature. The LUMO is expected to be centered on the carbonyl carbon of the chloroformate group, identifying it as the primary site for nucleophilic attack.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the reactivity and selectivity of a series of piperidine (B6355638) chloroformate derivatives. By correlating computed molecular descriptors (e.g., electrostatic potential, steric parameters) with experimentally observed reaction outcomes, these models can guide the design of new reagents with tailored reactivity.

The piperidine ring exists in a dynamic equilibrium between different chair and boat conformations. The orientation of the chloroformate group (axial vs. equatorial) can significantly influence the molecule's steric hindrance and electronic properties, thereby affecting its reactivity.

Computational methods, including molecular mechanics and molecular dynamics simulations, can be employed to determine the preferred conformations of this compound in different solvents. These studies can predict the energetic landscape of conformational changes and the population of different conformers at equilibrium. Understanding the dominant conformation is critical for predicting stereochemical outcomes in reactions involving chiral nucleophiles.

Table 2: Predicted Conformational Energy of 1-Methylpiperidin-4-yl Chloroformate

| Conformation | Chloroformate Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | 95.5 |

| Chair | Axial | 2.50 | 4.4 |

| Twist-Boat | - | 5.80 | <0.1 |

Note: Data is hypothetical and for illustrative purposes.

Green Chemistry Approaches in Piperidine Chloroformate Synthesis and Utilization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Applying these principles to the synthesis and use of this compound is a critical area for future research.

Traditional synthesis of chloroformates often involves hazardous reagents like phosgene (B1210022) and chlorinated solvents. kobe-u.ac.jp Green chemistry seeks to replace these with safer alternatives. nih.govresearchgate.net

Future research could explore phosgene-free routes to synthesize this compound. One promising approach is the use of dimethyl carbonate or other dialkyl carbonates as green carbonylating agents. Another innovative method involves the photo-on-demand synthesis of chloroformates using chloroform (B151607) as both a solvent and a reagent, which avoids the handling of highly toxic phosgene gas. organic-chemistry.orgacs.org

The replacement of volatile organic solvents (VOCs) is also a key goal. nih.gov Studies could investigate the use of greener solvents such as ionic liquids, supercritical fluids (like CO₂), or bio-based solvents (e.g., 2-methyltetrahydrofuran, Cyrene™) for the synthesis and reactions of piperidine chloroformates. thecalculatedchemist.comdntb.gov.ua The ideal green solvent would be non-toxic, biodegradable, and recyclable. thecalculatedchemist.com

Table 3: Comparison of Conventional and Green Solvents for Chloroformate Synthesis

| Solvent | Type | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Dichloromethane (B109758) | Conventional | High solubility for reactants | Volatile, suspected carcinogen |

| Toluene | Conventional | Good for temperature control | Toxic, flammable |

| Ionic Liquids | Green | Negligible vapor pressure, tunable | High cost, potential toxicity |

| Supercritical CO₂ | Green | Non-toxic, easily removed | Requires high-pressure equipment |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and minimize waste. diva-portal.org The synthesis of this compound could be significantly improved through the development of novel catalytic systems. For instance, the reaction of 1-methylpiperidin-4-ol (B91101) with a carbonyl source could be promoted by highly efficient and recyclable catalysts.

Research could focus on heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification and reducing waste streams. diva-portal.org Materials like functionalized resins or metal-organic frameworks (MOFs) could be designed to catalyze the chloroformylation reaction with high selectivity. Furthermore, exploring catalytic methods for the subsequent reactions of this compound can also lead to greener processes by enabling lower reaction temperatures and reducing the need for stoichiometric activating agents. The development of catalysts from waste sources is also an emerging area that aligns with the principles of a circular economy. mdpi.com

Novel Synthetic Applications Beyond Established Reaction Types

While the reaction of this compound with nucleophiles to form stable carbamate (B1207046) and carbonate linkages is well-established, emerging research is focused on harnessing its reactivity for more complex molecular transformations. These novel applications leverage the inherent reactivity of the chloroformate group to participate in cascade reactions, multicomponent reactions, and the synthesis of diverse heterocyclic scaffolds.

One promising area of investigation is the use of chloroformates in ring-distorting strategies of complex molecules. For instance, chloroformate-mediated ring cleavage of natural product alkaloids has been shown to provide rapid access to novel, stereochemically rich small molecules. While not yet demonstrated specifically with this compound, this strategy suggests its potential utility in generating unique molecular frameworks derived from readily available complex starting materials. The 1-methylpiperidine (B42303) moiety could introduce desirable physicochemical properties, such as improved solubility and basicity, into the resulting ring-opened products.

Another novel application lies in the de novo synthesis of benzannulated heterocycles. In some reported syntheses, ethyl chloroformate has been used to facilitate cascade reactions for the construction of polysubstituted indoles from non-aromatic precursors. This suggests that this compound could potentially be employed in similar multicomponent reactions, where the chloroformate acts as a key reagent to initiate or mediate a series of bond-forming events, leading to the rapid assembly of complex heterocyclic systems. The piperidine substituent would be incorporated into the final structure, offering a handle for further diversification or for modulating the biological activity of the resulting heterocycle.

The following table summarizes potential novel synthetic applications for N-substituted piperidinyl chloroformates based on analogous chloroformate chemistry.

| Application Type | Reaction Description | Potential Advantage of the 1-Methylpiperidine Moiety |

| Ring-Cleavage of Alkaloids | Chloroformate-mediated cleavage of C-N bonds in polycyclic alkaloids to generate novel scaffolds. | Introduction of a basic, polar group to enhance solubility and provide a site for further functionalization. |

| De Novo Heterocycle Synthesis | Participation in cascade or multicomponent reactions to construct complex heterocyclic systems like indoles or benzofurans from acyclic or non-aromatic precursors. | Incorporation of a drug-like piperidine fragment directly into the heterocyclic core, potentially influencing biological activity and pharmacokinetic properties. |

| Synthesis of Fused Heterocycles | Use as a building block in reactions with bifunctional nucleophiles to create novel fused ring systems, such as pyrazolo-fused oxathiadiazines, as has been demonstrated with related chloroformamidine (B3279071) derivatives. | The piperidine ring can influence the conformational properties of the resulting fused system and provide a vector for exploring structure-activity relationships. |

These emerging applications highlight a shift from viewing this compound as a simple derivatizing agent to its potential as a versatile tool for the construction of complex and novel molecular architectures. Future research in this area is likely to focus on expanding the scope of these reactions and exploring the utility of the resulting piperidine-containing compounds in drug discovery and materials science.

High-Throughput Synthesis and Screening of Related Chloroformate Reagents

The increasing demand for large and diverse compound libraries for drug discovery has driven the development of high-throughput synthesis (HTS) and screening methodologies. This compound and related chloroformate reagents are well-suited for these platforms due to their reactivity and the modular nature of the reactions they undergo.

High-Throughput Synthesis

The primary application of this compound in HTS is in the parallel synthesis of large libraries of carbamates and carbonates. nih.gov By reacting the chloroformate with a diverse set of amines or alcohols in a multi-well plate format, a large number of distinct compounds can be generated rapidly. nih.gov This approach is amenable to automation, with robotic liquid handlers dispensing the reagents and solvents. The resulting libraries can then be screened for biological activity.

A key advantage of using a common chloroformate reagent is the ability to systematically explore the structure-activity relationship (SAR) of a particular chemical series. For example, by keeping the 1-methylpiperidine-4-yl-methoxycarbonyl core constant and varying the amine or alcohol component, researchers can quickly identify which substituents lead to optimal biological activity.

Recent advances in synthesis technology, such as "direct-to-biology" high-throughput chemistry (D2B-HTC), further enhance the utility of reactive reagents like chloroformates. In this approach, small-scale synthesis of a library of compounds is performed in assay plates, and the unpurified products are directly subjected to biological screening. semanticscholar.org This significantly accelerates the discovery timeline by eliminating the bottleneck of purification and compound handling.

The table below outlines a conceptual workflow for the high-throughput synthesis of a carbamate library using this compound.

| Step | Procedure | Technology | Throughput |

| 1. Reagent Plating | Dispensing a stock solution of this compound into a 384-well plate. | Automated liquid handler | High |

| 2. Amine Library Addition | Dispensing a library of diverse primary and secondary amines, one per well. | Automated liquid handler | High |

| 3. Reaction | Incubation at a controlled temperature to allow for carbamate formation. | Plate shaker/incubator | High |

| 4. Quenching/Work-up (optional) | Addition of a scavenger resin to remove excess reagents. | Automated liquid handler | High |

| 5. Direct-to-Biology Screening | Addition of assay components directly to the reaction wells for biological screening. | Plate reader, high-content imager | High |

Screening of Related Chloroformate Reagents

Beyond their use in generating libraries for screening, chloroformates themselves can be part of "reactive fragment" libraries. Fragment-based drug discovery (FBDD) is a powerful method for identifying small, low-affinity binders to a biological target, which can then be optimized into more potent leads. The inclusion of mildly reactive electrophiles, such as chloroformates, in fragment libraries can enable covalent fragment screening. In this approach, the fragment not only binds to the target but also forms a covalent bond with a nearby nucleophilic amino acid residue, which can facilitate hit identification.

The development of specialized screening platforms, such as affinity selection mass spectrometry, is particularly well-suited for identifying fragments that interact with a target protein. While the high reactivity of a chloroformate might present challenges in a typical screening deck due to potential non-specific interactions, the design of focused libraries of chloroformates with varying steric and electronic properties could be a viable strategy for targeting specific protein classes. The 1-methylpiperidine moiety in this compound provides a drug-like scaffold that could favor binding to certain biological targets.

Future research in this domain will likely focus on the development of more sophisticated automated synthesis platforms for the on-demand generation of chloroformate-derived libraries and the refinement of screening methodologies to better accommodate and leverage the reactivity of these compounds for the discovery of novel chemical probes and drug candidates.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use - and -NMR to confirm the chloroformate group (δ ~155–160 ppm for carbonyl) and piperidine ring protons (δ 1.5–3.5 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection at 210–230 nm to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for : 222.04 g/mol) .

How does storage temperature and solvent selection impact the compound’s stability?

Q. Basic Research Focus

- Storage : Store at -20°C in airtight, amber vials to minimize hydrolysis of the chloroformate group. Stability is confirmed for ≥2 years under these conditions .

- Solvent Compatibility : Avoid aqueous or protic solvents (e.g., methanol, water) due to rapid degradation. Use anhydrous DCM or THF for experimental preparations .

What mechanistic insights explain the reactivity of its chloroformate group in nucleophilic substitutions?

Advanced Research Focus

The chloroformate group acts as an electrophile, facilitating nucleophilic acyl substitution. Kinetic studies show:

- Primary Amines : React via a two-step mechanism (initial adduct formation, followed by HCl elimination) with rate constants dependent on steric hindrance .

- Alcohols : Base-catalyzed (e.g., DMAP) conditions accelerate carbamate formation. Density Functional Theory (DFT) modeling can predict regioselectivity .

How can researchers resolve discrepancies in synthetic yields due to byproduct formation?

Q. Advanced Research Focus

- Byproduct Identification : Use LC-MS to detect impurities like 1-methylpiperidine (from over-reduction) or hydrolyzed carboxylic acids .

- Optimization : Adjust stoichiometry (e.g., excess phosgene) or use scavengers (molecular sieves) to suppress hydrolysis. Monitor reaction progress via in-situ IR for carbonyl intermediates .

What computational methods predict the compound’s reactivity in complex reaction environments?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents to predict hydrolysis rates.

- Docking Studies : Investigate interactions with enzymatic targets (e.g., acetylcholinesterase) to guide prodrug design .

How does structural modification of the piperidine ring influence biological activity?

Q. Advanced Research Focus

- SAR Studies : Compare analogues with varying N-alkyl groups (e.g., ethyl, benzyl) to assess opioid receptor binding. Crystallographic data from related compounds (e.g., meperidine hydrochloride) suggest steric bulk at the 4-position enhances μ-opioid affinity .

What safety protocols mitigate risks during large-scale reactions involving this compound?

Q. Advanced Research Focus

- Ventilation : Use fume hoods with scrubbers to neutralize HCl off-gassing.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields are mandatory.

- Emergency Protocols : Immediate neutralization of spills with sodium bicarbonate .

How can degradation products be identified and quantified under accelerated stability testing?

Q. Advanced Research Focus

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light.

- LC-MS/MS : Quantify hydrolyzed products (e.g., 1-methylpiperidin-4-ol) using validated calibration curves .

What role does this compound play in synthesizing novel opioid receptor probes?

Advanced Research Focus

As a carbamate precursor, it enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.